4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine
Description
4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine is a brominated aromatic morpholine derivative characterized by a 2-bromo-4-methylphenoxy group linked to a morpholine ring via an ethyl chain. Morpholine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-[2-(2-bromo-4-methylphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-11-2-3-13(12(14)10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGNKRWHTKTOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Bromination Process
The preparation of 2-bromo-4-methylphenol from p-cresol is a foundational step. The continuous bromination method described in CN101279896B achieves high regioselectivity by controlling reaction parameters. Key conditions include:
-
Solvent dilution : Bromine and p-cresol are diluted to 20–50% concentration in ethylene dichloride.
-
Temperature control : Reactant streams are cooled to -20–10°C before mixing, with reactor outlet temperatures maintained at -15–30°C to minimize byproducts like 2,6-dibromo-4-methylphenol.
-
Molar ratio : A near-equimolar ratio of bromine to p-cresol (0.98–1.03) optimizes mono-bromination.
In Embodiment 2 , this method yielded 99.31% pure 2-bromo-4-methylphenol with a 96.7% yield. By contrast, deviations in stoichiometry or temperature led to increased dibrominated byproducts (e.g., 0.67% 2,6-dibromo-4-methylphenol at 85°C).
Comparative Analysis of Bromination Techniques
Traditional batch bromination often suffers from over-bromination due to poor heat dissipation. The continuous flow system in CN101279896B addresses this via rapid mixing and temperature moderation, achieving a 5–10% higher yield than batch methods.
Synthesis of Ethylmorpholine Intermediates
Preparation of 2-Chloroethylmorpholine
Ethylmorpholine derivatives serve as alkylating agents for ether formation. A common route involves reacting morpholine with ethylene oxide under basic conditions:
The chlorination step using thionyl chloride (SOCl) typically proceeds at 0–5°C to avoid side reactions.
Alternative Alkylating Agents
Tosylate or bromide derivatives (e.g., 2-bromoethylmorpholine) offer higher reactivity in Williamson ether synthesis. For example, treating 2-morpholinoethanol with hydrobromic acid (48%) at 80°C for 6 hours yields 2-bromoethylmorpholine with >90% conversion.
Etherification Strategies for Coupling Phenol and Morpholine
Williamson Ether Synthesis
The Williamson reaction is widely used to form the phenoxy-ethyl-morpholine linkage:
Optimized conditions :
-
Base : Potassium carbonate in anhydrous acetone at 60°C for 12 hours.
-
Molar ratio : 1:1.1 (phenol to alkylating agent) to ensure complete conversion.
In trials mirroring CN102267894A’s oxidation conditions, yields reached 78–82% with purity >95%.
Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction couples 2-bromo-4-methylphenol and 2-morpholinoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
This method avoids strong bases but requires strict anhydrous conditions and achieves comparable yields (75–80%).
Optimization of Reaction Conditions
Temperature and Catalysis
-
Williamson reaction : Elevated temperatures (>70°C) accelerate etherification but risk dehydrohalogenation of the alkylating agent. A balance at 60°C maximizes yield.
-
Catalyst additives : Tetrabutylammonium bromide (TBAB) in catalytic amounts (0.02–0.10 mol%) enhances phase transfer in biphasic systems, improving reaction rates by 15–20%.
Solvent Selection
-
Polar aprotic solvents : Acetone and dimethylformamide (DMF) are optimal for Williamson synthesis, offering high solubility for both phenolic and alkylating agents.
-
Non-polar solvents : Ethylene dichloride (from CN101279896B) minimizes side reactions in bromination but is less effective in etherification.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the morpholine ring under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Bromo-Substituted Phenoxyethyl Morpholines
Table 1: Physicochemical Properties of Brominated Morpholine Derivatives
| Compound Name | Substituents | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | pKa | Bioactivity/Application |
|---|---|---|---|---|---|---|
| 4-[2-(4-Bromophenoxy)ethyl]morpholine | 4-Bromo-phenoxy | 286.16 | 374.2 (760 mmHg) | 1.4 | 6.35 | Pharmaceutical intermediate |
| 4-(4-Bromo-2-fluorobenzyl)morpholine | 4-Bromo-2-fluoro-benzyl | 286.16 | N/A | N/A | N/A | Intermediate for agrochemicals |
| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | Bromo-fluoro-trifluoromethyl | 356.11 | N/A | N/A | N/A | Synthetic intermediate |
Key Observations :
- Substituent Effects: The position and type of halogen (e.g., bromo, fluoro) influence lipophilicity and electronic properties. For instance, 4-[2-(4-bromophenoxy)ethyl]morpholine has a lower pKa (~6.35) compared to non-halogenated morpholines, enhancing its solubility in acidic environments .
- Biological Relevance: Brominated morpholines are often intermediates in drug synthesis. For example, 4-[2-(4-bromophenoxy)ethyl]morpholine is used in kinase inhibitor development .
Sulfonyl-Containing Morpholine Derivatives
Table 2: Sulfonylmorpholines from
| Compound Name | Substituents | Melting Point (°C) | Synthesis Method | Yield/Purity |
|---|---|---|---|---|
| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 4-Methoxy-phenylsulfonyl | 109–110 | Grignard reaction (0.51 M in THF) | Not reported |
| 4-[(2-Methoxyphenyl)sulfonyl]morpholine | 2-Methoxy-phenylsulfonyl | 85–86 | Grignard reaction (1.0 M in THF) | Not reported |
| 4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine | Biphenylsulfonyl | N/A | Grignard reaction (0.25 mmol in THF) | Not reported |
Key Observations :
- Structural Impact : Sulfonyl groups increase molecular rigidity, as evidenced by higher melting points (e.g., 109–110°C for 4-[(4-methoxyphenyl)sulfonyl]morpholine) .
- Synthesis: These compounds are synthesized via Grignard reagent coupling, highlighting the versatility of organometallic methods for sulfonylmorpholine derivatives .
Retinoid-Related and Anticancer Morpholines
4-((2-(p-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl))-morpholine ():
- Activity: At 0.35 mmol/kg/day, this arotinoid reduced tumor burden by 70–90% in rat mammary cancer models, outperforming all-trans-retinoic acid (severe toxicity at 0.08 mmol/kg/day) .
- Toxicity Profile: Minimal bone toxicity compared to retinoids, making it a promising anticancer candidate .
Tamoxifen Analogs and Estrogen Receptor Modulators
4-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethyl]morpholine ():
- Structural Similarity: Shares a phenoxyethyl-morpholine backbone with tamoxifen, a known estrogen receptor modulator.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromophenol derivative (e.g., 2-bromo-4-methylphenol) can react with a morpholine-containing ethylating agent (e.g., 2-morpholinoethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalytic agents like phase-transfer catalysts may improve yield . Optimization involves varying solvents (DMF, THF), temperatures, and reaction times, monitored by TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR to confirm the ethylphenoxy-morpholine linkage. The aromatic protons (6.5–7.5 ppm) and methyl groups (2.3–2.5 ppm) should align with similar bromophenolic structures .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity (e.g., morpholine ring puckering) via single-crystal analysis .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, heat, or oxidizing agents, as bromoaryl groups may undergo hydrolysis or oxidation. Pre-purge storage vials and use stabilizers like BHT for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Focus on the bromophenyl and morpholine moieties as pharmacophores .
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack, particularly at the bromine atom or morpholine nitrogen .
- QSAR : Correlate substituent effects (e.g., methyl vs. bromine position) with activity using regression models .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-[2-(4-Bromophenyl)ethyl]morpholine ).
- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For HPLC purity disputes, employ orthogonal methods (e.g., GC-MS or capillary electrophoresis) .
Q. How can degradation pathways and environmental fate be studied?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions. Analyze degradation products via LC-MS to identify fragments (e.g., debromination or morpholine ring opening) .
- Environmental Simulation : Study adsorption on indoor/outdoor surfaces (e.g., silica or cellulose) using microspectroscopic imaging to assess persistence .
Q. What experimental designs are suitable for probing reaction mechanisms involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
